Cdc7-IN-13

Description

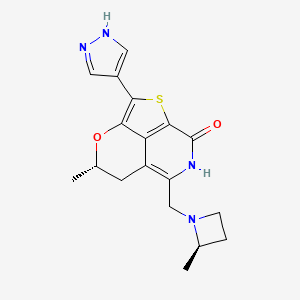

BenchChem offers high-quality Cdc7-IN-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cdc7-IN-13 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20N4O2S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(6S)-6-methyl-9-[[(2R)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |

InChI |

InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m1/s1 |

InChI Key |

LIZZOTJWXCZREF-ZJUUUORDSA-N |

Isomeric SMILES |

C[C@@H]1CCN1CC2=C3C[C@@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |

Canonical SMILES |

CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |

Origin of Product |

United States |

The Role of Cdc7 Kinase in Cell Cycle Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of Cdc7 kinase, a critical regulator of cell cycle progression, with a focus on its molecular mechanisms, experimental analysis, and therapeutic potential.

Introduction to Cdc7 Kinase

Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. Its activity is essential for the transition from the G1 to the S phase of the cell cycle. Cdc7 forms an active heterodimeric complex with its regulatory subunit, Dbf4 (Dumbbell former 4), and this complex is often referred to as DDK (Dbf4-dependent kinase). The primary and most well-characterized function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. This phosphorylation event is a prerequisite for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent commencement of DNA synthesis.

Regulation of Cdc7-Dbf4 (DDK) Activity

The activity of Cdc7 is tightly regulated throughout the cell cycle, primarily through the availability of its activator, Dbf4.

-

Transcriptional Control: Dbf4 levels are low in the G1 phase and begin to accumulate in late G1, peaking at the G1/S transition. This ensures that DDK activity is restricted to the appropriate window for replication initiation.

-

Post-translational Modifications: Both Cdc7 and Dbf4 are subject to phosphorylation by other cell cycle kinases, such as Cyclin-Dependent Kinases (CDKs). S-phase CDK activity is required alongside DDK for origin firing.

-

Protein Degradation: Following the completion of S phase, Dbf4 is targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to the inactivation of Cdc7 kinase activity.

The diagram below illustrates the cell cycle-dependent regulation of DDK activity.

The Central Role of DDK in DNA Replication Initiation

The initiation of DNA replication is a multi-step process that begins with the assembly of the pre-replicative complex (pre-RC) at origins of replication during G1. The pre-RC consists of the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the MCM2-7 complex. However, the pre-RC is inactive and cannot unwind DNA.

The activation of replication origins, known as "origin firing," requires two key S-phase kinases: S-CDKs and DDK. DDK's primary role is the direct phosphorylation of the N-terminal tails of several MCM subunits, particularly Mcm2, Mcm4, and Mcm6. This phosphorylation event creates a docking site for the adaptor protein Sld3 (or its human ortholog, Treslin/TICRR) and its partner, Cdc45. The subsequent recruitment of the GINS complex (Sld5, Psf1, Psf2, Psf3) completes the assembly of the active replicative helicase, known as the CMG (Cdc45-MCM-GINS) complex. The fully assembled CMG can then unwind DNA, allowing for the loading of DNA polymerases and the start of synthesis.

The signaling pathway for DDK-mediated origin firing is depicted below.

Key Substrates of Cdc7 Kinase

While the MCM complex is the most critical substrate for S-phase initiation, proteomic studies have identified other proteins that are phosphorylated by Cdc7. These substrates suggest broader roles for Cdc7 in DNA replication and checkpoint responses.

| Substrate | Human Ortholog | Function in Pathway |

| Mcm2 | MCM2 | Primary DDK target; phosphorylation is key for Sld3/Cdc45 recruitment. |

| Mcm4 | MCM4 | DDK target; phosphorylation contributes to helicase activation. |

| Mcm6 | MCM6 | DDK target; phosphorylation contributes to helicase activation. |

| Sld3 | Treslin/TICRR | Adaptor protein; phosphorylation by S-CDK required for interaction with DDK-P-MCM. |

| Claspin | CLSPN1 | Checkpoint mediator; phosphorylation by DDK can influence checkpoint activation. |

| Mrc1 | CLASPIN | Checkpoint mediator involved in the S-phase checkpoint response. |

| Rad53 (S. cerevisiae) | CHK1/CHK2 | Effector checkpoint kinase; can be activated downstream of DDK in response to damage. |

Cdc7 as a Therapeutic Target in Oncology

Normal cells can tolerate a temporary reduction in Cdc7 activity, as they have robust checkpoint mechanisms and a surplus of replication origins. In contrast, many cancer cells exhibit high levels of replication stress and are often p53-deficient, making them exquisitely dependent on Cdc7 for survival. This dependency creates a therapeutic window, and inhibiting Cdc7 can selectively trigger apoptosis in tumor cells while sparing normal cells. Consequently, several small molecule inhibitors of Cdc7 have been developed and are in various stages of preclinical and clinical investigation.

| Inhibitor | Target(s) | Reported IC50 (Cdc7) | Development Stage (as of early 2020s) |

| PHA-767491 | Cdc7, Cdk9 | ~10 nM | Preclinical |

| TAK-931 | Cdc7 | <1 nM | Phase I Clinical Trials |

| LY3143921 | Cdc7 | ~2 nM | Phase I Clinical Trials |

| MKI-1 | Cdc7 | ~5 nM | Preclinical |

Note: IC50 values can vary based on assay conditions. Data is compiled from various public sources and may not be exhaustive.

Experimental Protocols: In Vitro Cdc7 Kinase Assay

This protocol describes a standard method for measuring the kinase activity of purified Cdc7-Dbf4 (DDK) against a recombinant substrate, such as a fragment of Mcm2.

Objective: To quantify the transfer of phosphate from ATP to a substrate by DDK.

Materials:

-

Purified recombinant human Cdc7-Dbf4 complex.

-

Recombinant substrate (e.g., GST-tagged N-terminal fragment of human Mcm2).

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

ATP solution (10 mM stock).

-

[γ-³²P]ATP (radiolabeled ATP).

-

SDS-PAGE loading buffer.

-

Phosphor screen and imager.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the master mix. For a 25 µL reaction, combine:

-

12.5 µL of 2x Kinase Buffer.

-

2.5 µL of substrate (e.g., 1 µg Mcm2 fragment).

-

x µL of purified DDK enzyme (amount to be optimized).

-

x µL of nuclease-free water to bring the volume to 22.5 µL.

-

-

Initiate Reaction: Add 2.5 µL of an ATP mix (containing cold ATP and a spike of [γ-³²P]ATP to reach a final concentration of 100 µM).

-

Incubation: Vortex briefly and incubate the reaction at 30°C for 20 minutes. The time and temperature may require optimization.

-

Stop Reaction: Terminate the reaction by adding 8 µL of 4x SDS-PAGE loading buffer.

-

Protein Separation: Boil the samples at 95°C for 5 minutes. Load the entire sample onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

-

Detection and Quantification:

-

Stain the gel with Coomassie Blue to visualize total protein and confirm equal loading of the substrate.

-

Dry the gel and expose it to a phosphor screen overnight.

-

Scan the screen using a phosphor imager. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity.

-

The workflow for this assay is visualized below.

Cdc7-IN-13: A Selective ATP-Competitive Inhibitor of Cdc7 Kinase for Preclinical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: The designation "Cdc7-IN-13" does not correspond to a publicly disclosed, specific chemical entity in the scientific literature as of the latest update. This technical guide provides a composite overview of the properties and experimental evaluation of potent, selective, ATP-competitive inhibitors of Cell Division Cycle 7 (Cdc7) kinase, drawing upon publicly available data for well-characterized tool compounds such as XL413, PHA-767491, and TAK-931. The data and protocols presented herein are representative of this class of inhibitors and are intended to serve as a comprehensive resource for researchers in the field.

Introduction

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[1][2][3][4][5] In complex with its regulatory subunit, Dbf4 (or Drf1), Cdc7 forms the active Dbf4-dependent kinase (DDK), which is essential for the firing of replication origins during the S phase of the cell cycle.[1][2][3][4][5] The primary substrate of DDK is the minichromosome maintenance (MCM) 2-7 complex, the core component of the replicative helicase.[1][2] Phosphorylation of MCM proteins, particularly MCM2, by Cdc7 is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby licensing each origin for a single round of replication.[1][2][6][7][8]

Given its essential role in DNA replication, Cdc7 is frequently overexpressed in a variety of human cancers, and its elevated activity is often correlated with poor prognosis.[2][9] This dependency of cancer cells on robust DNA replication machinery makes Cdc7 an attractive therapeutic target.[2][9][10][11][12] Selective, ATP-competitive inhibitors of Cdc7 have been developed as potent anti-cancer agents. These inhibitors bind to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thereby inducing replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][12][13]

This guide provides an in-depth overview of the biochemical and cellular characterization of a representative selective, ATP-competitive Cdc7 inhibitor, referred to here as "Cdc7-IN-13."

Mechanism of Action

Cdc7-IN-13 acts as a reversible, ATP-competitive inhibitor of Cdc7 kinase. By occupying the ATP-binding site, it prevents the transfer of the gamma-phosphate from ATP to the serine and threonine residues of its substrates, most notably the MCM2-7 complex.[2][13][14][15] The inhibition of MCM phosphorylation stalls the initiation of DNA replication, leading to replication fork collapse and the accumulation of DNA damage.[10][16] This, in turn, activates DNA damage response pathways and can trigger p53-independent apoptosis in cancer cells, which are often more susceptible to replication stress than normal cells.[2][11][12]

Quantitative Data

The following tables summarize the in vitro and cellular activities of representative selective, ATP-competitive Cdc7 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | Cdc7 | Cdk9 | CK2 | PIM1 |

| XL413 | 3.4 | - | 215 | 42 |

| PHA-767491 | 10 | 34 | - | - |

| TAK-931 | <0.3 | - | - | - |

Table 2: Cellular Activity of Representative Cdc7 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) |

| XL413 | Colo-205 | Cell Viability | 2.142 |

| HCC1954 | Cell Viability | 22.9 | |

| PHA-767491 | HCC1954 | Cell Proliferation | 0.64 |

| Colo-205 | Cell Proliferation | 1.3 | |

| TAK-931 | COLO205 | Growth Inhibition (GI50) | Not specified |

Data compiled from multiple sources.[14][19][20] The potency of inhibitors can vary significantly between cell lines.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a Cdc7 inhibitor.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

Kinase substrate (e.g., biotinylated MCM2 peptide)[21]

-

ATP (including [γ-32P]ATP for radiometric assays or cold ATP for luminescence-based assays)

-

Kinase assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT)[22]

-

Test inhibitor (Cdc7-IN-13) at various concentrations

-

96-well plates

-

Microplate reader (luminescence or radioactivity detector)

Procedure:

-

Prepare a serial dilution of the Cdc7 inhibitor in DMSO and then dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.[23]

-

In a 96-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[22]

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced (luminescence) or phosphate incorporated (radioactivity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular MCM2 Phosphorylation Assay (Western Blot)

This protocol is used to assess the target engagement of the Cdc7 inhibitor in a cellular context by measuring the phosphorylation of its substrate, MCM2.

Materials:

-

Cancer cell line of interest (e.g., COLO205)

-

Cell culture medium and supplements

-

Cdc7 inhibitor (Cdc7-IN-13)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser40/41 or Ser139), anti-total-MCM2[6][8]

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[25]

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 4 hours).[26]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.[25]

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[25][27]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[25][27]

-

Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.[25]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total-MCM2 antibody as a loading control.

Cell Viability Assay

This protocol measures the effect of the Cdc7 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Cdc7 inhibitor (Cdc7-IN-13)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)[29][30]

-

Microplate reader (luminescence, absorbance, or fluorescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the Cdc7 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.[31]

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizations

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: Cdc7 signaling in DNA replication initiation.

Experimental Workflow for Cdc7 Inhibitor Characterization

Caption: Workflow for characterizing a Cdc7 inhibitor.

Logical Flow of Cdc7 Inhibition Leading to Apoptosis

Caption: Mechanism of apoptosis via Cdc7 inhibition.

References

- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Localization of Cdc7 Protein Kinase During DNA Replication in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Molecular Mechanisms of Chromosomal Instability and Anti-Tumor Immune Activation Induced by DNA Replication Stress | National Cancer Center Japan [ncc.go.jp]

- 17. medchemexpress.com [medchemexpress.com]

- 18. axonmedchem.com [axonmedchem.com]

- 19. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. france.promega.com [france.promega.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. researchgate.net [researchgate.net]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. youtube.com [youtube.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]

- 31. dojindo.com [dojindo.com]

The Impact of Cdc7-IN-13 on the Minichromosome Maintenance (MCM) Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase, on the minichromosome maintenance (MCM) complex. The document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to Cdc7 Kinase and the MCM Complex

Cell division cycle 7 (Cdc7) kinase, in conjunction with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. A crucial downstream target of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) complex, a helicase essential for unwinding DNA at the replication origins. The phosphorylation of MCM subunits, particularly MCM2, by Cdc7 is a critical step for the activation of the MCM helicase and the subsequent recruitment of the DNA replication machinery. Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Cdc7-IN-13 is a small molecule inhibitor that demonstrates high potency and selectivity for Cdc7 kinase. Its mechanism of action involves the suppression of MCM complex phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Cdc7-IN-13's Effects

The inhibitory activity of Cdc7-IN-13 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its impact on Cdc7 kinase activity, MCM2 phosphorylation, and cellular outcomes.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Reference |

| Cdc7-IN-13 | Cdc7 | 1 |

Table 2: Cellular Effects of Cdc7-IN-13

| Cell Line | Assay | Endpoint | Concentration (nM) | Result | Reference |

| HCT116 | Western Blot | p-MCM2 (Ser53) Inhibition | 100 | Significant reduction | |

| HCT116 | Western Blot | p-MCM2 (Ser53) Inhibition | 1000 | Complete abrogation | |

| HCT116 | Flow Cytometry | S-Phase Arrest | 1000 | Accumulation of cells in S-phase | |

| HCT116 | Apoptosis Assay | Induction of Apoptosis | 1000 | Increased apoptosis |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the Cdc7 signaling pathway in DNA replication initiation and the mechanism of action of Cdc7-IN-13.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of Cdc7-IN-13.

In Vitro Cdc7 Kinase Assay

This assay measures the ability of Cdc7-IN-13 to inhibit the kinase activity of Cdc7 in a controlled, cell-free system.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 protein (substrate)

-

ATP, [γ-33P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Cdc7-IN-13 (various concentrations)

-

DMSO (vehicle control)

-

P81 phosphocellulose paper

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4 complex, and the MCM2 substrate.

-

Add Cdc7-IN-13 at various concentrations (typically a serial dilution) or DMSO as a vehicle control to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of Cdc7-IN-13 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of MCM2 Phosphorylation

This method is used to assess the level of MCM2 phosphorylation in cells treated with Cdc7-IN-13.

Materials:

-

HCT116 cells (or other suitable cell line)

-

Cdc7-IN-13

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-MCM2 (e.g., Ser53), anti-total-MCM2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HCT116 cells to an appropriate confluency.

-

Treat the cells with various concentrations of Cdc7-IN-13 or DMSO for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MCM2 and a loading control (e.g., β-actin) to normalize the data.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in different phases of the cell cycle following treatment with Cdc7-IN-13.

Materials:

-

HCT116 cells

-

Cdc7-IN-13

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and allow them to attach overnight.

-

Treat the cells with different concentrations of Cdc7-IN-13 or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Cdc7-IN-13 is a potent and selective inhibitor of Cdc7 kinase that effectively abrogates the phosphorylation of the MCM complex, a critical step in the initiation of DNA replication. This inhibition leads to S-phase arrest and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Cdc7 inhibitors and their impact on the cell cycle and DNA replication. The visualization of the signaling pathways and experimental workflows further aids in understanding the mechanism of action and the experimental approaches used to characterize this class of inhibitors.

The Structural-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Cdc7 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine-based inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation and a promising target in oncology. This document details the key chemical modifications influencing inhibitory potency, presents quantitative data for representative compounds, outlines relevant experimental protocols, and illustrates critical cellular pathways and experimental workflows.

Core Structure and Key Interaction Points

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a crucial framework for the development of potent and selective Cdc7 inhibitors. These compounds typically occupy the ATP-binding pocket of the kinase, forming critical hydrogen bonds and hydrophobic interactions. The core structure and key positions for modification are highlighted below.

Structure-Activity Relationship (SAR)

The potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives against Cdc7 are highly dependent on the nature and position of various substituents. Key findings from multiple studies are summarized below.

-

C7-Position: Substitution at the C7-position with a 2,6-disubstituted phenyl ring is often optimal for potent inhibitory activity. Specifically, a 2,6-dichlorophenyl group has been shown to be highly effective.

-

C4-Position: The C4-position of the pyrazolo[1,5-a]pyrimidine core is amenable to the introduction of larger substituents, which can enhance potency and modulate physicochemical properties.

-

C3-Position: Substitution at the C3-position of the pyrazole moiety is generally detrimental to the inhibitory activity. This suggests that this position may be involved in unfavorable steric clashes within the ATP-binding pocket.

-

Other Positions: Modifications at other positions, such as the pyrazole ring, have also been explored to fine-tune the compound's properties, including selectivity and metabolic stability.

Quantitative Data Summary

The following table summarizes the in vitro biochemical activity of representative pyrazolo[1,5-a]pyrimidine derivatives against Cdc7 kinase.

| Compound | R1 (C7-Position) | R2 (C4-Position) | Cdc7 IC50 (nM) |

| 1 | 2,6-dichlorophenyl | H | 10 |

| 2 | 2-chloro-6-fluorophenyl | H | 12 |

| 3 | 2,6-dimethylphenyl | H | 25 |

| 4 | 2,6-dichlorophenyl | 4-morpholinyl | 3 |

| 5 | 2,6-dichlorophenyl | 4-hydroxyphenyl | 8 |

Data is compiled from representative studies for illustrative purposes.

Experimental Protocols

Cdc7 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Cdc7/Dbf4 kinase complex.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase complex

-

Mcm2 protein (substrate)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

Radiolabeled [γ-32P]ATP or fluorescently labeled antibody for detection

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the Cdc7/Dbf4 kinase and the Mcm2 substrate in the assay buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Core

The following is a representative synthetic route for the pyrazolo[1,5-a]pyrimidine scaffold.

Step 1: Synthesis of 3-amino-1H-pyrazole

Substituted acetonitriles are reacted with hydrazine hydrate to yield the corresponding 3-amino-1H-pyrazole derivatives.

Step 2: Condensation with a β-ketoester

The 3-amino-1H-pyrazole is then condensed with a β-ketoester in the presence of an acid catalyst (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core.

Step 3: Functionalization of the Core

Further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, can be performed to introduce various substituents at the C4 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring.

Visualizations

Signaling Pathway

Caption: The Cdc7/Dbf4 signaling pathway in DNA replication initiation and its inhibition.

Experimental Workflow

The Impact of Cdc7 Inhibition on the DNA Replication Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response.[1] Its role in phosphorylating the minichromosome maintenance (MCM) complex is essential for the firing of replication origins.[2] Consequently, Cdc7 has emerged as a promising target in oncology, with inhibitors like Cdc7-IN-13 demonstrating potent anti-tumor activity by inducing DNA replication stress. This technical guide provides an in-depth analysis of the impact of Cdc7 inhibition on the DNA replication stress response, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action of Cdc7 Inhibitors

Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[3] This complex is fundamental for the transition from the G1 to the S phase of the cell cycle.[2] The primary function of DDK is to phosphorylate multiple subunits of the MCM2-7 complex, which is the core of the replicative helicase.[2] This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase, unwinding of DNA, and the initiation of DNA synthesis.[2]

Inhibition of Cdc7, for instance by Cdc7-IN-13, directly prevents the phosphorylation of the MCM complex.[4] This action blocks the initiation of DNA replication at licensed origins, leading to a significant reduction in the number of active replication forks.[4][5] This scarcity of active forks results in replication stress, characterized by the stalling or collapse of the few forks that do form.[4][5] In cancer cells, which often have a high degree of basal replication stress and may have compromised cell cycle checkpoints, the additional stress induced by Cdc7 inhibition can lead to catastrophic genomic instability and, ultimately, apoptosis.[6][7]

Quantitative Data on the Effects of Cdc7 Inhibition

The following tables summarize the quantitative effects of various Cdc7 inhibitors on cancer cell lines, providing key data points for researchers in drug development and cancer biology.

Table 1: IC50 Values of Cdc7 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| PHA-767491 | HCC1954 | Breast Cancer | 0.64 | |

| PHA-767491 | Colo-205 | Colon Cancer | 1.3 | |

| XL413 | HCC1954 | Breast Cancer | 22.9 | |

| XL413 | Colo-205 | Colon Cancer | 1.1 | |

| EP-05 | SW620 | Colorectal Cancer | 0.068 | [8] |

| EP-05 | DLD-1 | Colorectal Cancer | 0.070 | [8] |

| EP-05 | Capan-1 | Pancreatic Cancer | <0.03 | [8] |

| EP-05 | COLO 205 | Colorectal Cancer | <0.03 | [8] |

| NMS-354 | Panel of 120 cancer cell lines | Various | Submicromolar range | [6] |

| Compound #3 | Various tumor lines | Various | Submicromolar range | [6] |

Table 2: Effects of Cdc7 Inhibition on DNA Replication Dynamics

| Treatment | Cell Type | Effect | Quantitative Change | Reference |

| cdc7-as3 + PP1 (MMS-treated) | Yeast | Replication Fork Rate | Increase from 446 bp/min (WT) to 1,031 bp/min | [9] |

| cdc7-as3 + PP1 | Yeast | Number of Fired Origins | Reduction from 234 (WT) to 157 | [9] |

| Cdc7i (60 µM for 4-12h) | HeLa | Inter-Origin Distance | Increased | [10] |

| Chk1 depletion + Cdc7 depletion | U2OS | Replication Fork Speed | Rescued (increased) compared to Chk1 depletion alone | [11] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study the effects of Cdc7 inhibition on the DNA replication stress response.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[12]

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[12]

-

Storage: Incubate the cells on ice for at least 30 minutes.[12] Samples can be stored at -20°C for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.[12] Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.[13]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates.[12] The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

DNA Fiber Assay for Analysis of Replication Fork Dynamics

This single-molecule technique is used to visualize and measure various parameters of DNA replication, including replication fork speed, origin firing frequency, and fork stalling.

Materials:

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

-

Cell culture medium

-

Lysis/Spreading Buffer: 200 mM Tris-HCl (pH 7.4), 50 mM EDTA, 0.5% SDS.[14]

-

Fixing Solution: 3:1 Methanol:Acetic Acid

-

Denaturation Solution: 2.5 M HCl

-

Blocking Buffer: 1% BSA in PBS

-

Primary Antibodies: Rat anti-BrdU (for CldU) and Mouse anti-BrdU (for IdU)

-

Secondary Antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies

-

Microscope slides (e.g., Silane-Prep slides)

-

Fluorescence microscope

Procedure:

-

Pulse Labeling:

-

Cell Harvesting and Lysis:

-

DNA Spreading:

-

Fixation and Denaturation:

-

Immunostaining:

-

Block the slides with blocking buffer for at least 30 minutes.

-

Incubate with primary antibodies (e.g., rat anti-CldU and mouse anti-IdU) for 1-2 hours at room temperature in a humidified chamber.

-

Wash the slides three times with PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour in the dark.

-

Wash the slides again and mount with an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the DNA fibers using a fluorescence microscope. CldU and IdU tracks will appear as distinct colors.

-

Measure the length of the colored tracks to determine fork speed (µm/min, which can be converted to kb/min). Analyze patterns to identify origin firing, fork stalling, and termination events.

-

Western Blotting for Phosphorylated Chk1 (Ser345)

This protocol is used to detect the activation of the ATR-Chk1 signaling pathway, a key component of the DNA replication stress response, by measuring the phosphorylation of Chk1.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Rabbit anti-phospho-Chk1 (Ser345)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: Treat cells with Cdc7 inhibitor or other agents as required. Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the band corresponding to phosphorylated Chk1 indicates the level of pathway activation. A total Chk1 antibody should be used on a parallel blot as a loading control.

Signaling Pathways and Logical Relationships

The inhibition of Cdc7 triggers a cascade of events within the DNA replication stress response pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling networks and experimental workflows.

Caption: Signaling pathway of Cdc7 inhibition leading to replication stress and apoptosis.

Caption: Experimental workflow for the DNA Fiber Assay.

Caption: Logical flow of ATR/Chk1 pathway activation upon Cdc7 inhibition.

Conclusion

The inhibition of Cdc7 kinase represents a potent strategy for inducing DNA replication stress, particularly in cancer cells that are often more vulnerable to such insults. Cdc7-IN-13 and other inhibitors in its class effectively block the initiation of DNA replication, leading to a cascade of cellular responses culminating in cell cycle arrest or apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic potential of Cdc7 inhibition. A thorough understanding of these processes is crucial for the continued development of novel and effective cancer therapies targeting the DNA replication machinery.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Small-molecule Articles | Smolecule [smolecule.com]

- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. DSpace [researchrepository.universityofgalway.ie]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The level of origin firing inversely affects the rate of replication fork progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncoupling fork speed and origin activity to identify the primary cause of replicative stress phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chk1 promotes replication fork progression by controlling replication initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [en.bio-protocol.org]

- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [bio-protocol.org]

- 17. Video: Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]

Preclinical Profile of Cdc7-IN-13: A Technical Overview for Cancer Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the available preclinical data on Cdc7-IN-13, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, for researchers, scientists, and drug development professionals in the field of oncology. While specific preclinical studies on "Cdc7-IN-13" in solid tumors are not extensively available in the public domain, this document synthesizes the foundational knowledge from the discovery of its chemical series and contextualizes its potential therapeutic application by drawing parallels with other well-characterized Cdc7 inhibitors.

Core Concepts: The Role of Cdc7 in Oncology

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] It functions by phosphorylating the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins.[1] In many cancer cells, there is an over-reliance on Cdc7 for proliferation and to bypass DNA damage checkpoints, making it an attractive target for therapeutic intervention.[2][3] Inhibition of Cdc7 can lead to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, often with a greater selectivity for tumor cells over normal, healthy cells.[3]

Unveiling Cdc7-IN-13: An Aminopyrimidinone Derivative

Cdc7-IN-13 belongs to a series of aminopyrimidinone-based Cdc7 kinase inhibitors. The foundational research, published in Bioorganic & Medicinal Chemistry Letters in 2012, detailed the structure-activity relationship (SAR) of this class of compounds.

Biochemical Potency

The aminopyrimidinone series, from which Cdc7-IN-13 is derived, demonstrated high potency against Cdc7 kinase. A range of amine substitutions on the pyrimidinone core resulted in compounds with very low nanomolar to sub-nanomolar inhibitory activity. The defining characteristic of this series is its potent enzymatic inhibition, with reported Ki values of less than 1 nM.[4] This high affinity for the target enzyme is a critical attribute for a successful therapeutic agent.

Table 1: Biochemical Activity of the Aminopyrimidinone Series

| Compound Class | Target | Potency (Ki) | Source |

| Aminopyrimidinones | Cdc7 Kinase | < 1 nM | [4] |

Mechanism of Action and Cellular Effects

The primary mechanism of action for Cdc7 inhibitors, including those from the aminopyrimidinone series, is the blockade of DNA replication initiation. This is achieved through the inhibition of Cdc7-mediated phosphorylation of its key substrate, MCM2. The 2012 study confirmed that the cytotoxicity of these compounds directly correlates with the inhibition of MCM2 phosphorylation in cellular assays.[4]

Signaling Pathway

The inhibition of Cdc7 triggers a cascade of cellular events. The immediate effect is the failure to initiate DNA synthesis at replication origins. This leads to replication stress and the activation of DNA damage response pathways. In cancer cells, which often have compromised checkpoint mechanisms, this unresolved replication stress can lead to mitotic catastrophe and apoptosis.

Preclinical Efficacy in Solid Tumors: A Broader Perspective

While specific in vivo data for Cdc7-IN-13 in solid tumor models is not publicly available, the broader class of Cdc7 inhibitors has shown promising anti-tumor activity in various preclinical settings. For instance, other potent Cdc7 inhibitors have demonstrated efficacy in xenograft models of ovarian, colorectal, and small-cell lung cancer.[3][5]

Table 2: Representative Preclinical Efficacy of Cdc7 Inhibitors in Solid Tumor Models

| Inhibitor | Tumor Model | Efficacy | Source |

| Pyrrolopyridinone Cdc7 inhibitor | A2780 (Ovarian) Xenograft | 68% tumor growth inhibition | [5] |

| XL413 | H69-AR (SCLC) Xenograft | Significant tumor growth inhibition (in combination with chemotherapy) | [3] |

Experimental Protocols

Detailed experimental protocols for Cdc7-IN-13 are not available. However, based on standard methodologies for evaluating kinase inhibitors, the following outlines the likely experimental workflows.

Cdc7 Kinase Inhibition Assay (Biochemical)

A typical protocol to determine the in vitro potency of a Cdc7 inhibitor would involve a biochemical assay using recombinant human Cdc7/Dbf4 kinase and a substrate, such as a peptide derived from MCM2.

Cellular Proliferation Assay

To assess the cytotoxic or cytostatic effects of Cdc7-IN-13 on cancer cells, a standard proliferation assay would be employed.

Future Directions and Conclusion

Cdc7-IN-13 is a highly potent inhibitor of Cdc7 kinase, belonging to the well-characterized aminopyrimidinone class. While its specific preclinical development in solid tumors is not publicly documented, the foundational science and the performance of similar Cdc7 inhibitors suggest its potential as an anti-cancer agent. Further studies are warranted to elucidate its efficacy and safety profile in various solid tumor models to pave the way for potential clinical investigation. This technical guide serves as a foundational resource for researchers interested in the therapeutic targeting of Cdc7 and the potential of novel inhibitors like Cdc7-IN-13.

References

- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 3. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyrimidinone cdc7 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Role of Cdc7 Overexpression in Cancer: From Molecular Mechanisms to Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cell division cycle 7 (Cdc7) is a highly conserved serine-threonine kinase that plays an indispensable role in the initiation of DNA replication and the maintenance of genome integrity.[1] While its activity is tightly regulated in normal cells, Cdc7 is frequently overexpressed in a wide range of human malignancies, including breast, colon, lung, ovarian, and pancreatic cancers.[2][3][4] This overexpression is often correlated with aggressive tumor phenotypes, genomic instability, and poor patient prognosis.[5][6] The heightened reliance of cancer cells on robust DNA replication machinery, coupled with their often-defective cell cycle checkpoints, makes them uniquely vulnerable to the inhibition of Cdc7.[1][7] This dependency establishes Cdc7 as a compelling and selective target for novel anticancer therapies. This document provides a comprehensive technical overview of the molecular functions of Cdc7, the quantitative evidence of its overexpression in various cancers, its role as a therapeutic target, and detailed protocols for key experimental assays used in its study.

The Molecular Function of Cdc7 Kinase

Cdc7 functions as a critical regulator of the cell cycle, primarily at the G1/S transition.[8][9] Its kinase activity is dependent on its association with a regulatory subunit, either Dbf4 (Dbf4-dependent kinase, DDK) or Drf1.[10] The Cdc7/Dbf4 complex is the primary active form during S-phase initiation.

Role in DNA Replication Initiation

The primary and most well-characterized function of Cdc7 is the firing of licensed replication origins.[3] During the G1 phase, the pre-replication complex (pre-RC), which includes the Origin Recognition Complex (ORC) and the minichromosome maintenance (MCM) protein complex (Mcm2-7), assembles at replication origins.[11] For DNA synthesis to begin, the MCM complex, which functions as the replicative helicase, must be activated. This activation is a two-step process orchestrated by two key kinases: cyclin-dependent kinases (CDKs) and Cdc7. Cdc7 directly phosphorylates multiple subunits of the MCM complex, particularly Mcm2, Mcm4, and Mcm6.[3] This phosphorylation event induces a conformational change that promotes the recruitment of Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase.[9][11] The active CMG complex then unwinds DNA, allowing for the recruitment of the DNA replication machinery to initiate synthesis.[9]

Role in the S-Phase Checkpoint

Beyond its role in initiating replication, Cdc7 is also a crucial component of the intra-S-phase checkpoint, a surveillance mechanism that stabilizes stalled replication forks and prevents the cell from entering mitosis with damaged DNA.[11] In response to replication stress (e.g., caused by DNA damage or nucleotide depletion), the ATR kinase is activated. Cdc7 participates in the full activation of the downstream effector kinase Chk1 by phosphorylating the mediator protein Claspin.[11] This Cdc7-dependent phosphorylation of Claspin is essential for the ATR-Chk1 signaling cascade, which in turn stabilizes replication forks and arrests the cell cycle to allow for DNA repair.[11] This dual role is critical: Cdc7 both initiates DNA replication and helps manage the challenges that arise during the process.

Cdc7 Overexpression in Human Cancers

Cdc7 protein levels are typically low or undetectable in normal, differentiated tissues but are significantly elevated in a wide variety of human tumors and cancer cell lines.[2] This overexpression is not merely a marker of proliferation but appears to be a common event in tumorigenesis, often linked to inactivation of the p53 tumor suppressor.[3][12]

Quantitative Data on Cdc7 Expression

The following table summarizes findings from various studies on Cdc7 expression across different cancer types.

| Cancer Type | Key Findings on Cdc7 Expression | Reference(s) |

| Multiple Cancers | Increased expression in ~50% of 62 human tumor cell lines examined. Levels in normal primary cells were very low or absent. | [2][3][13] |

| Pancreatic Cancer | Significantly overexpressed in pancreatic adenocarcinoma compared to benign tissue (median Labeling Index: 34.3% vs. 1.3%; P<0.0001). | [3] |

| Colorectal Cancer | Analysis of 1711 CRCs showed strong expression in 9.2%, weak in 57.2%, and negative in 33.6%. Strong expression was an independent marker of improved patient survival in this study. | [4] |

| Breast Cancer | High expression detected in primary tumors but not in matched normal tissues. Strong correlation between p53 loss and increased Cdc7 expression (P = 3.6 x 10⁻⁹). | [2][12] |

| Ovarian Cancer | Increased Cdc7 protein levels significantly associated with advanced clinical stage (P = 0.01) and genomic instability (P < 0.001). Cdc7 expression predicts disease-free survival (Hazard Ratio: 2.03). | [6] |

| Oral Squamous Cell Carcinoma | Overexpression is considered an unfavorable prognostic marker and contributes to resistance to DNA-damaging agents. | [14] |

| Odontogenic Tumors | Low expression observed in benign tumors, with a mean of 7%. | [15] |

Cdc7 as a Therapeutic Target

The essential role of Cdc7 in DNA replication and the high frequency of its overexpression in tumors make it an attractive target for cancer therapy.[1][10] The therapeutic window for Cdc7 inhibitors arises from the different cellular responses of normal versus cancer cells upon Cdc7 depletion or inhibition.

-

Normal Cells: Inhibition of Cdc7 in normal cells triggers the "origin activation checkpoint," leading to a reversible cell cycle arrest in G1, which allows the cells to remain viable.[3][16]

-

Cancer Cells: Cancer cells, which frequently have defects in checkpoint pathways (e.g., p53 mutation), are unable to arrest effectively.[3] When Cdc7 is inhibited, these cells proceed into S-phase with insufficient origin firing, leading to stalled and collapsed replication forks, accumulation of DNA damage, and ultimately, p53-independent apoptosis.[1][17]

This differential response suggests that Cdc7 inhibitors can selectively kill cancer cells while having only cytostatic and reversible effects on normal tissues.[7]

Key Experimental Methodologies

Studying the role of Cdc7 requires a combination of biochemical and cell-based assays. Below is a typical experimental workflow and detailed protocols for essential techniques.

Protocol 1: In Vitro Cdc7 Kinase Assay

This assay measures the direct inhibitory effect of a compound on Cdc7 kinase activity. It typically uses a recombinant Cdc7/Dbf4 complex and a substrate like the MCM2 protein. The readout is often ATP consumption or substrate phosphorylation.[18][19]

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

Substrate (e.g., recombinant MCM2 protein or a synthetic peptide like PDKtide)[20]

-

Kinase Assay Buffer (e.g., 40 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

ATP (including [γ-³²P]ATP for radioactive detection or for use with ADP-Glo™ kit)

-

Test inhibitor compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radioactive assay

Procedure (using ADP-Glo™ luminescence): [19][20]

-

Prepare Reagents: Thaw all components on ice. Prepare 1x Kinase Assay Buffer.

-

Prepare Master Mix: For N reactions, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the MCM2 substrate.

-

Plate Setup:

-

Add 12.5 µL of Master Mix to each well of a 96-well plate.

-

Add 2.5 µL of the test inhibitor (at 10x final concentration) to "Test Inhibitor" wells.

-

Add 2.5 µL of Diluent Solution (buffer with DMSO) to "Positive Control" and "Blank" wells.

-

-

Initiate Reaction:

-

Dilute the Cdc7/Dbf4 enzyme to the desired concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[20]

-

Add 10 µL of diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[19][20]

-

Detect ADP Formation:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[20]

-

-

Readout: Measure luminescence using a plate reader. The signal is proportional to Cdc7 activity. Calculate % inhibition relative to the positive control.

Protocol 2: Western Blotting for Cdc7 and Downstream Markers

Western blotting is used to quantify changes in protein levels (e.g., Cdc7 knockdown) or phosphorylation status (e.g., Mcm2 phosphorylation as a marker of Cdc7 activity).[3][21]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer apparatus, PVDF or nitrocellulose membranes, and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdc7, anti-phospho-Mcm2, anti-cleaved-PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Sample Preparation:

-

Treat cells as required, then wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer. Scrape and collect the lysate.

-

Centrifuge at ~16,000 x g for 20 min at 4°C to pellet cell debris.[23]

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze band intensity using image analysis software, normalizing to a loading control like β-actin.

-

Protocol 3: Cell Viability Assay (MTT/CCK-8)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability, allowing for the determination of an inhibitor's IC₅₀ value.[25][26]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test inhibitor compound

-

MTT solution (5 mg/mL in PBS) or CCK-8 reagent

-

Solubilization buffer (for MTT, e.g., DMSO or acidic isopropanol)

Procedure (MTT Assay): [25][26]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the Cdc7 inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀.

References

- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc7-Dbf4 kinase overexpression in multiple cancers and tumor cell lines is correlated with p53 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 9. Small-molecule Articles | Smolecule [smolecule.com]

- 10. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Cdc7-Dbf4 Kinase Overexpression in Multiple Cancers and Tumor Cell Lines Is Correlated with p53 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased Cdc7 expression is a marker of oral squamous cell carcinoma and overexpression of Cdc7 contributes to the res… [ouci.dntb.gov.ua]

- 15. CDC7 Expression in Selected Odontogenic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 17. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 19. france.promega.com [france.promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. cytivalifesciences.com [cytivalifesciences.com]

- 22. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 23. bio-rad.com [bio-rad.com]

- 24. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

P53-Independent Apoptosis Induced by Cdc7 Inhibition: A Technical Guide

Abstract: Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for cancer therapy. Its inhibition leads to S-phase arrest and, subsequently, apoptosis. A significant feature of this apoptotic response is its independence from the tumor suppressor p53, a protein frequently mutated in human cancers, rendering them resistant to many conventional therapies. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative outcomes, and key experimental protocols related to p53-independent apoptosis induced by Cdc7 inhibition, tailored for researchers and drug development professionals.

The Core Function of Cdc7 in Cell Cycle Progression

Cdc7 is a serine/threonine kinase that functions as a master regulator of DNA replication initiation. It forms an active complex with its regulatory subunit, Dbf4, creating the Dbf4-dependent kinase (DDK). The primary and most well-characterized role of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) 2-7 complex. This phosphorylation event is the essential trigger that "fires" replication origins, allowing the MCM helicase to unwind DNA and initiate replication during the S phase of the cell cycle.

Signaling Pathway of Cdc7 Inhibition-Induced Apoptosis

Inhibition of Cdc7 prevents the phosphorylation of the MCM complex, which stalls the activation of replication origins. This leads to an insufficient number of active origins to complete DNA synthesis, causing replication forks to stall and collapse. The resulting accumulation of single-stranded DNA and double-strand breaks constitutes significant replication stress.

This stress activates the DNA Damage Response (DDR), primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases, a pathway that functions independently of p53. While the initial response is to arrest the cell cycle in S-phase to allow for repair, prolonged and overwhelming DNA damage bypasses this checkpoint. The sustained damage signals ultimately trigger the intrinsic mitochondrial apoptosis pathway. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.

Quantitative Data on Apoptosis Induction

The efficacy of Cdc7 inhibitors in inducing apoptosis has been quantified across various cancer cell lines, particularly those with non-functional p53. The data consistently show a dose-dependent increase in apoptotic markers.

| Cdc7 Inhibitor | Cell Line (p53 Status) | Concentration | Apoptotic Cells (%) | Key Apoptotic Marker |

| TAK-931 | Calu-6 (p53-mutant) | 100 nM | ~45% | Cleaved PARP Increase |

| PHA-767491 | HCT116 p53-/- (p53-null) | 5 µM | ~30-40% | Cleaved Caspase-3 Increase |

| XL413 | A2780 (p53 wild-type) | 10 µM | >50% | Annexin V Positive |

| TAK-931 | COLO 205 (p53 wild-type) | 300 nM | ~60% | Cleaved Caspase-3 Increase |

| PHA-767491 | U2OS (p53 wild-type) | 2.5 µM | ~25% | Sub-G1 Population Increase |

Note: The values presented are approximations derived from multiple studies and can vary based on experimental conditions and time points.

Key Experimental Protocols

Reproducible and accurate assessment of apoptosis is crucial. Below are standardized protocols for key assays used to evaluate the effects of Cdc7 inhibition.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture: Seed cancer cells (e.g., HCT116 p53-/-) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.

-

Treatment: Treat cells with the desired concentrations of a Cdc7 inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells from each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This technique is used to detect and quantify key proteins in the apoptotic and DNA damage pathways.

-

Lysate Preparation: Following treatment with a Cdc7 inhibitor, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Cleaved Caspase-3 (marker for executioner caspase activity)

-

Cleaved PARP (a substrate of cleaved caspase-3)

-

Phospho-Histone H2A.X (γH2AX) (marker for DNA double-strand breaks)

-

β-Actin or GAPDH (loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system. Densitometry can be used for quantification relative to the loading control.

Application Notes and Protocols for In Vitro Kinase Assay Using a Cdc7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It is a key regulator of the cell cycle, and its activity is essential for the transition from G1 to S phase. Cdc7 forms a complex with its regulatory subunit, Dbf4 (also known as ASK), to become an active kinase.[1] The active Cdc7-Dbf4 complex, also referred to as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is the catalytic core of the replicative helicase. This phosphorylation event is a critical step in the initiation of DNA unwinding and the subsequent recruitment of the DNA replication machinery.

Given its essential role in DNA replication and cell proliferation, Cdc7 has emerged as an attractive therapeutic target in oncology.[3] Many cancer cells overexpress Cdc7, and its inhibition has been shown to selectively induce apoptosis in tumor cells while having a less severe effect on normal cells.[4] This has led to the development of numerous small molecule inhibitors targeting the ATP-binding site of Cdc7.[3][5]

This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency of Cdc7 inhibitors, using Cdc7-IN-13 as a representative compound. The protocol is based on a luminescence-based ADP detection method, which offers a non-radioactive, high-throughput compatible format for inhibitor screening and profiling.

Cdc7 Signaling Pathway in DNA Replication Initiation

The following diagram illustrates the central role of Cdc7 in initiating DNA replication.

Caption: Cdc7 kinase, activated by Dbf4, phosphorylates the MCM complex, a key step in helicase activation and DNA replication initiation.

Quantitative Data for Representative Cdc7 Inhibitors

The following table summarizes the in vitro potency of several known Cdc7 inhibitors. This data is provided for comparative purposes to contextualize the results obtained with new or test compounds like Cdc7-IN-13.

| Inhibitor | IC50 (nM) | Assay Type | Target | Reference |

| XL413 | 3.4 | Luciferase-based | Cdc7 | [6][7] |

| PHA-767491 | 10 | Biochemical Assay | Cdc7/Dbf4 | [4] |

| TAK-931 | <1000 (in J558 cells) | Cell-based | Cdc7 | [1] |

| Novel Thieno[3,2-d]pyrimidin-4(3H)-one Derivative (EP-05) | <30 (in Capan-1 and COLO 205 cells) | Cell-based | Cdc7 | [8] |

| CRT'2199 | 4 | Enzyme Inhibition Assay | Cdc7 |

Experimental Protocol: In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to measure the activity of Cdc7 kinase and the inhibitory potential of compounds like Cdc7-IN-13 by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.

Materials and Reagents

-

Recombinant human Cdc7/Dbf4 complex

-

Kinase substrate (e.g., PDKtide or a specific MCM2 peptide)

-

ATP

-

Cdc7-IN-13 or other test inhibitors

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-